molecular formula C12H18N4O3 B13867891 1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine

1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine

Cat. No.: B13867891
M. Wt: 266.30 g/mol
InChI Key: FSJMWIBXGCDLPP-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine is a synthetic xanthine derivative Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 3-methylxanthine, which is then subjected to a series of alkylation reactions to introduce the hydroxypropyl and propyl groups. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The xanthine core can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction of the xanthine core can produce a dihydroxanthine derivative.

Scientific Research Applications

1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of xanthine derivatives.

    Biology: The compound is investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine involves its interaction with various molecular targets, including adenosine receptors and phosphodiesterases. By inhibiting these targets, the compound can modulate cellular signaling pathways, leading to various physiological effects. For example, inhibition of adenosine receptors can result in increased neurotransmitter release and enhanced cognitive function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulating effects on the central nervous system.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, it has mild stimulant effects.

Uniqueness

1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other xanthine derivatives. Its hydroxypropyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

1-(3-hydroxypropyl)-3-methyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C12H18N4O3/c1-3-5-15-8-13-10-9(15)11(18)16(6-4-7-17)12(19)14(10)2/h8,17H,3-7H2,1-2H3

InChI Key

FSJMWIBXGCDLPP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCO

Origin of Product

United States

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